

Application Notes and Protocols: Merestinib (LY2801653) in Biliary Tract Cancer Research

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Compound of Interest

Compound Name: Merestinib dihydrochloride

Cat. No.: B1139136

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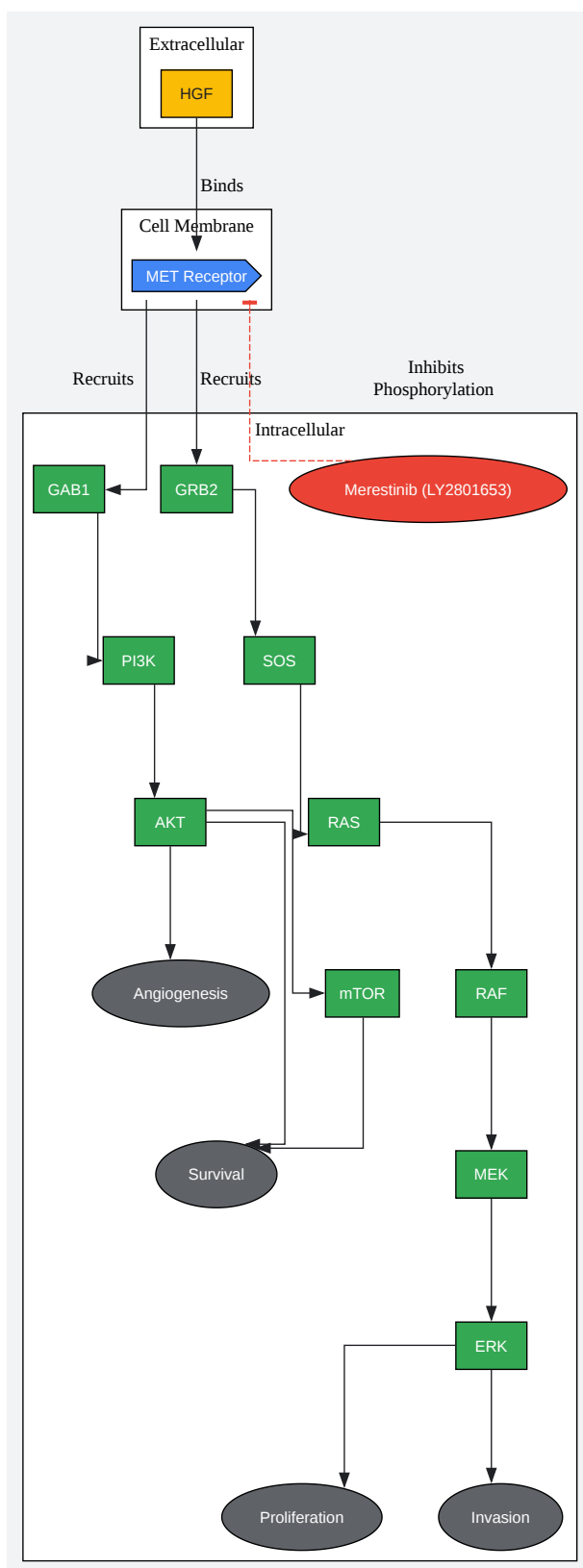
Introduction

Merestinib (LY2801653) is a potent, orally bioavailable small-molecule inhibitor of MET, a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, invasion, and angiogenesis.[1][2] Aberrant MET signaling is a known driver in various cancers, including biliary tract cancer (BTC), making it a compelling target for therapeutic intervention.[1][3] These application notes provide a comprehensive overview of the preclinical and clinical research on Merestinib in the context of BTC, including detailed experimental protocols and key data to support further investigation.

Mechanism of Action

Merestinib is a Type II ATP-competitive inhibitor of MET tyrosine kinase.[2][4] Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the MET receptor dimerizes and autophosphorylates, initiating downstream signaling cascades. Merestinib effectively blocks this phosphorylation, thereby inhibiting the activation of key pathways implicated in cancer progression, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. In addition to MET, Merestinib has been shown to inhibit other receptor tyrosine kinases, including MST1R, FLT3, AXL, MERTK, TEK, ROS1, and DDR1/2.[4][5]

MET Signaling Pathway Inhibition by Merestinib



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Caption: MET Signaling Pathway and Inhibition by Merestinib.

Preclinical Data

Merestinib has demonstrated significant anti-tumor activity in preclinical models of biliary tract cancer.

In Vitro Activity

The inhibitory effects of Merestinib have been evaluated in various cancer cell lines, including those derived from cholangiocarcinoma (CCC).

Table 1: In Vitro Inhibitory Activity of Merestinib

Target/Cell Line	Assay	IC50/Ki	Reference
MET Kinase	Kinase Assay	Ki = 2 nM	[2] [4]
MET Autophosphorylation (H460 cells)	Cellular Assay	35.2 ± 6.9 nM	
MET Autophosphorylation (S114 cells)	Cellular Assay	59.2 nM	
MST1R	Kinase Assay	11 nM	
AXL	Kinase Assay	2 nM	
MERTK	Kinase Assay	10 nM	
FLT3	Kinase Assay	7 nM	
TFK-1 (CCC)	Cell Viability	Dose-dependent reduction	
SZ-1 (CCC)	Cell Viability	Dose-dependent reduction	

In Vivo Efficacy

The anti-tumor effects of Merestinib have been confirmed in a cholangiocarcinoma xenograft model.

Table 2: In Vivo Anti-Tumor Efficacy of Merestinib in a TFK-1 Xenograft Model

Animal Model	Treatment	Outcome	Reference
TFK-1 Xenograft	Merestinib (20 mg/kg)	Significant reduction in tumor growth compared to vehicle control	

Clinical Data

A key clinical trial investigating Merestinib in biliary tract cancer is the Phase II study NCT02711553.

Phase II Clinical Trial (NCT02711553)

This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of Merestinib in combination with standard-of-care chemotherapy (cisplatin and gemcitabine) as a first-line treatment for patients with advanced or metastatic biliary tract cancer.[\[6\]](#)[\[7\]](#)

Table 3: Key Clinical Data from the NCT02711553 Trial (Merestinib Arm)

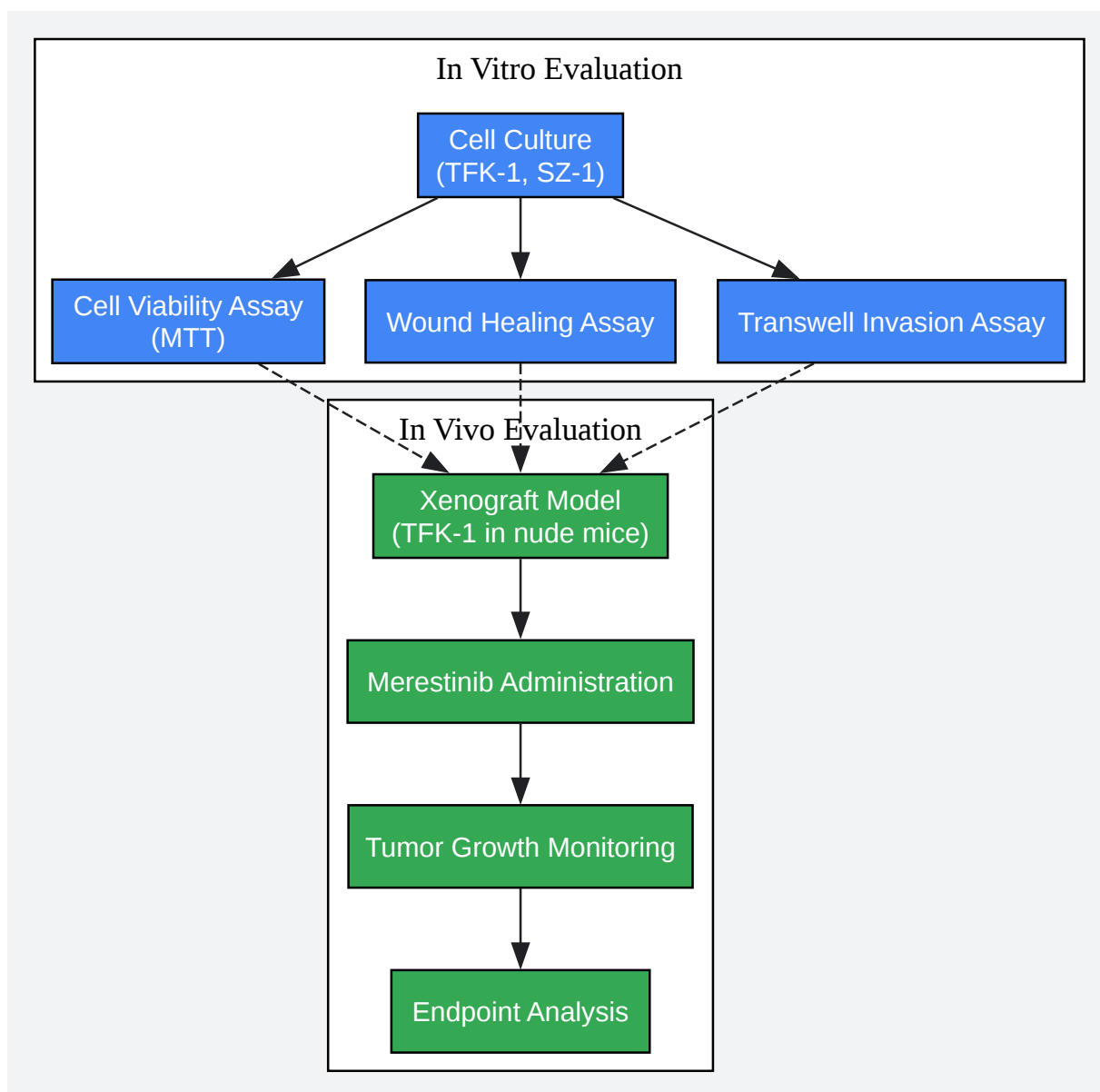
Parameter	Merestinib + Chemo	Placebo + Chemo	p-value	Reference
Number of Patients	102	101	-	
Median Progression-Free Survival (PFS)	7.0 months	6.6 months	0.64	
Median Overall Survival (OS)	14.0 months	13.0 months	0.76	[2]

The study concluded that the addition of Merestinib to first-line cisplatin and gemcitabine was well-tolerated but did not significantly improve progression-free survival in an unselected patient population with advanced biliary tract cancer.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of Merestinib in biliary tract cancer research.

Experimental Workflow



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